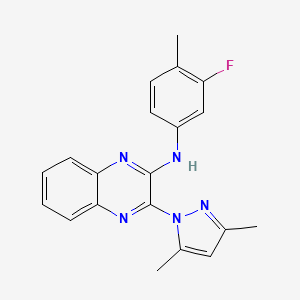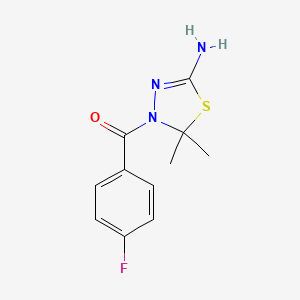![molecular formula C17H26N2O2 B6130599 1-[2-(4-methylpentyl)morpholin-4-yl]-2-pyridin-3-ylethanone](/img/structure/B6130599.png)
1-[2-(4-methylpentyl)morpholin-4-yl]-2-pyridin-3-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-methylpentyl)morpholin-4-yl]-2-pyridin-3-ylethanone is a complex organic compound that features a morpholine ring, a pyridine ring, and a substituted pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-methylpentyl)morpholin-4-yl]-2-pyridin-3-ylethanone typically involves multiple steps, starting with the preparation of the morpholine ring and the pyridine ring separately, followed by their coupling under specific conditions. One common method involves the reaction of 4-methylpentylamine with morpholine in the presence of a suitable catalyst to form the morpholine derivative. This intermediate is then reacted with a pyridine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(4-methylpentyl)morpholin-4-yl]-2-pyridin-3-ylethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-[2-(4-methylpentyl)morpholin-4-yl]-2-pyridin-3-ylethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 1-[2-(4-methylpentyl)morpholin-4-yl]-2-pyridin-3-ylethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-(4-methylpentyl)morpholin-4-yl]-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
- Morpholine-derived halogenated chalcone derivatives (MHC1 - MHC9)
Uniqueness
1-[2-(4-methylpentyl)morpholin-4-yl]-2-pyridin-3-ylethanone is unique due to its combination of a morpholine ring and a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, differentiating it from other similar compounds .
Propriétés
IUPAC Name |
1-[2-(4-methylpentyl)morpholin-4-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)5-3-7-16-13-19(9-10-21-16)17(20)11-15-6-4-8-18-12-15/h4,6,8,12,14,16H,3,5,7,9-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHJKEOESLEOCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methoxy-N-(2-methoxyethyl)-2-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6130516.png)
![6,7-dimethoxy-2-(3-phenyl-2-propen-1-yl)-2,2',3,3',5',6'-hexahydro-1H-spiro[isoquinoline-4,4'-pyran] hydrochloride](/img/structure/B6130517.png)
![N-(4-ethoxyphenyl)-2-{4-hydroxy-2-[(1,2,2-trimethylpropylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6130519.png)
![7-methyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6130521.png)
![2-amino-1-(2-chlorophenyl)-4-[4-(diethylamino)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B6130529.png)

![4-(4-{[({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6130539.png)
![4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(3-methylphenyl)phthalazin-1-amine](/img/structure/B6130567.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]propanamide](/img/structure/B6130572.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B6130573.png)
![1-[3-(1H-pyrazol-1-yl)propyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6130583.png)
![2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}pentylidene)cyclohexane-1,3-dione](/img/structure/B6130604.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6130612.png)

